Cas no 189161-83-9 ([1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy-)

[1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- is a biphenyl derivative featuring a carboxylic acid group at the 4-position and fluoro and hydroxy substituents at the 2' and 4' positions, respectively. This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility, enabling further functionalization. The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxy) groups enhances its utility in fine chemical synthesis, particularly in the development of bioactive molecules or advanced intermediates. Its well-defined aromatic framework and substituent reactivity make it suitable for applications in ligand design, catalysis, and medicinal chemistry research. High purity and stability ensure reliable performance in synthetic workflows.
[1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy- structure
189161-83-9 structure
Product Name:[1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy-
CAS No:189161-83-9
MF:C13H9FO3
MW:232.207167387009
MDL:MFCD16484145
CID:115562
PubChem ID:52983991
Update Time:2025-08-05

[1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy-
    • 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid
    • [1,1'-Biphenyl]-4-carboxylicacid,2'-fluoro-4'-hydroxy
    • 4-(2-Fluoro-5-hydroxyphenyl)benzoic acid
    • 4-(3-Fluoro-2-hydroxyphenyl)benzoic acid
    • 4-(4-CARBOXYPHENYL)-3-FLUOROPHENOL
    • [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy-
    • 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
    • MFCD16484145
    • 189161-83-9
    • DTXSID70680797
    • MDL: MFCD16484145
    • Inchi: 1S/C13H9FO3/c14-12-7-10(15)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
    • InChI Key: BFZOGYLGSYAMAE-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1C=CC(C(=O)O)=CC=1)O

Computed Properties

  • Exact Mass: 232.05400
  • Monoisotopic Mass: 232.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 2.8
  • Topological Polar Surface Area: 57.5A^2

Experimental Properties

  • PSA: 57.53000
  • LogP: 2.89650

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[1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy- Suppliers

Amadis Chemical Company Limited
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(CAS:189161-83-9)[1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy-
Order Number:A1138299
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:45
Price ($):687.0
Email:sales@amadischem.com

Additional information on [1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy-

Introduction to [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- (CAS No. 189161-83-9)

[1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- (CAS No. 189161-83-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its biphenyl core structure with functional fluoro and hydroxyl groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of this compound consists of two phenyl rings connected by a carbon-carbon bond at the 1 and 1' positions, with a carboxylic acid group at the 4 position and a fluoro substituent at the 2' position. Additionally, a hydroxyl group is present at the 4' position. This arrangement imparts specific electronic and steric properties to the molecule, which are critical for its biological activity and interaction with biological targets.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the fluoro group in [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- contributes to its potential as a building block for drugs that require these properties. For instance, fluorine atoms can influence the binding affinity of a drug molecule to its target by altering electronic distributions and steric interactions.

Moreover, the hydroxyl group in this compound can participate in hydrogen bonding interactions, which are crucial for the design of molecules that need to interact with biological receptors or enzymes. The combination of these functional groups makes [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- a versatile intermediate for synthesizing a wide range of pharmacologically active compounds.

Recent studies have highlighted the importance of biphenyl derivatives in medicinal chemistry. These compounds have been explored for their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The biphenyl core structure is known to provide stability and rigidity to drug molecules, which can enhance their binding to biological targets.

The carboxylic acid group in [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- can be further functionalized to introduce additional pharmacophores or to modify the solubility and bioavailability of the final drug product. This flexibility makes it an attractive candidate for use in drug discovery programs aimed at developing novel therapeutics.

In addition to its pharmaceutical applications, this compound has also shown promise in materials science. The unique electronic properties of fluorinated biphenyl derivatives make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaic cells. The ability to fine-tune these properties through structural modifications offers exciting opportunities for innovation in this field.

The synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to construct the biphenyl core structure efficiently. The introduction of the fluoro and hydroxyl groups typically requires specialized reagents and conditions to achieve high selectivity.

One of the key challenges in synthesizing this compound is controlling regioselectivity during functionalization. The presence of multiple reactive sites on the biphenyl ring necessitates precise control over reaction conditions to avoid unwanted side products. Recent advancements in synthetic methodology have provided new tools for addressing these challenges, such as transition-metal-catalyzed reactions that offer excellent selectivity.

Once synthesized, [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4'-hydroxy- can be further modified through various chemical transformations to produce more complex molecules. For example, it can be coupled with other aromatic compounds or heterocycles to generate novel scaffolds with enhanced biological activity. These modifications are often guided by computational modeling studies that predict how different structural features will affect biological interactions.

The growing body of research on fluorinated biphenyl derivatives underscores their significance in modern chemistry and medicine. As our understanding of their properties improves, new applications are likely to emerge across multiple disciplines. The versatility of [1,1'-Biphenyl]-4-carboxylic acid, 2'-fluoro-4 '-hydroxy-, with its unique functional groups and structural features positions it as a cornerstone compound for future research and development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:189161-83-9)[1,1'-Biphenyl]-4-carboxylicacid, 2'-fluoro-4'-hydroxy-
A1138299
Purity:99%
Quantity:5g
Price ($):687.0
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